molecular formula C8H6BrIO2 B2504657 2-(3-Bromo-5-iodophenyl)acetic acid CAS No. 1261601-75-5

2-(3-Bromo-5-iodophenyl)acetic acid

Cat. No.: B2504657
CAS No.: 1261601-75-5
M. Wt: 340.942
InChI Key: AKOOGDIJKZRNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-5-iodophenyl)acetic acid is an organic compound that contains both bromine and iodine atoms. It is commonly used as a reagent in various chemical reactions, particularly in organic synthesis. Its chemical structure consists of a benzene ring attached to a carboxylic acid group, a bromine atom, and an iodine atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-iodophenyl)acetic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids and palladium catalysts under mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-iodophenyl)acetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the benzene ring.

Scientific Research Applications

2-(3-Bromo-5-iodophenyl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-iodophenyl)acetic acid involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These atoms can undergo substitution, oxidation, and reduction reactions, allowing the compound to be used in diverse synthetic applications. The specific molecular targets and pathways involved depend on the nature of the reactions and the intended applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-5-iodophenyl)acetic acid is unique due to its specific arrangement of bromine and iodine atoms, which imparts distinct reactivity and properties. This uniqueness makes it valuable in certain synthetic and research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(3-bromo-5-iodophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOOGDIJKZRNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)I)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.